molecular formula C20H20N4O5S2 B11108287 2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

2-(benzylsulfonyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B11108287
M. Wt: 460.5 g/mol
InChI Key: DGCDRPCXKUWJNP-UHFFFAOYSA-N
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Description

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, which is a key functional group in many biologically active molecules, and a phenylmethanesulfonylacetamide moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylpyrimidine-2-amine with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminophenylmethanesulfonylacetamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the compound can interact with DNA, leading to changes in gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-2-PHENYLMETHANESULFONYLACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H20N4O5S2

Molecular Weight

460.5 g/mol

IUPAC Name

2-benzylsulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C20H20N4O5S2/c1-15-11-12-21-20(22-15)24-31(28,29)18-9-7-17(8-10-18)23-19(25)14-30(26,27)13-16-5-3-2-4-6-16/h2-12H,13-14H2,1H3,(H,23,25)(H,21,22,24)

InChI Key

DGCDRPCXKUWJNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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